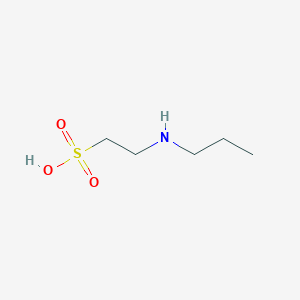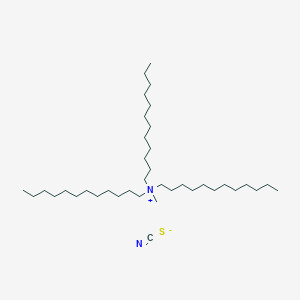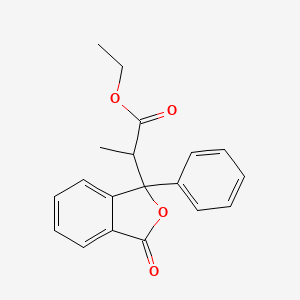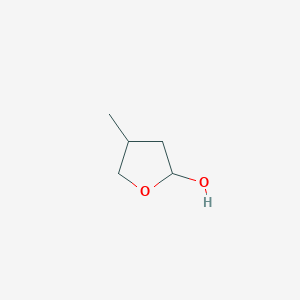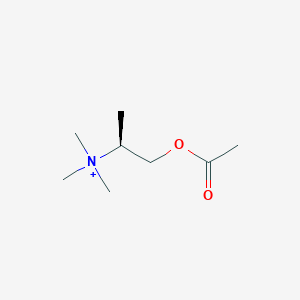
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is a quaternary ammonium compound with a chiral center at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium typically involves the esterification of (2S)-2-amino-1-propanol with acetic anhydride, followed by quaternization with methyl iodide. The reaction conditions often include:
Esterification: (2S)-2-amino-1-propanol is reacted with acetic anhydride in the presence of a base such as pyridine at room temperature.
Quaternization: The resulting ester is then treated with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: This compound can act as a chiral auxiliary in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and detergents.
Mechanism of Action
The mechanism by which (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium: The enantiomer of the compound with similar properties but different stereochemistry.
N,N,N-Trimethyl-2-hydroxypropan-1-aminium: Lacks the acetoxy group, leading to different reactivity and applications.
N,N,N-Trimethyl-2-oxopropan-1-aminium: Contains a keto group instead of an acetoxy group, affecting its chemical behavior.
Uniqueness
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is unique due to its chiral center and the presence of both quaternary ammonium and acetoxy groups. This combination of features provides it with distinct reactivity and a wide range of applications in various fields.
Properties
CAS No. |
25182-47-2 |
|---|---|
Molecular Formula |
C8H18NO2+ |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
[(2S)-1-acetyloxypropan-2-yl]-trimethylazanium |
InChI |
InChI=1S/C8H18NO2/c1-7(9(3,4)5)6-11-8(2)10/h7H,6H2,1-5H3/q+1/t7-/m0/s1 |
InChI Key |
CQIWUBCYCISJTL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](COC(=O)C)[N+](C)(C)C |
Canonical SMILES |
CC(COC(=O)C)[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


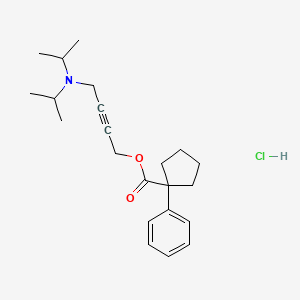
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
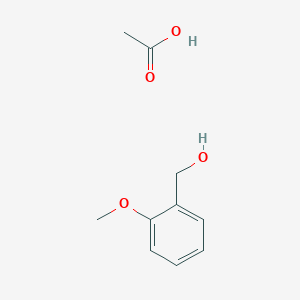
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)


